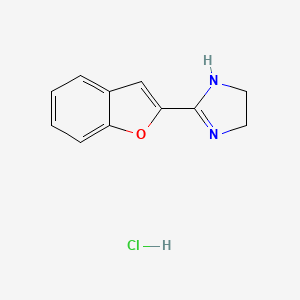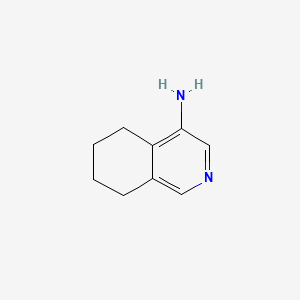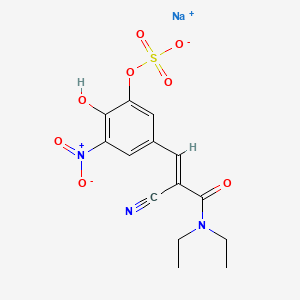
Entacapone-3'-sulfate Sodium Salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Entacapone-3’-sulfate Sodium Salt is a biochemical compound primarily used in proteomics research. It is a metabolite of Entacapone, a drug that acts as a peripheral inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamine neurotransmitters and related drugs. This compound is particularly significant in the study of Parkinson’s disease due to its role in enhancing the effects of levodopa/carbidopa therapy .
准备方法
The preparation of Entacapone-3’-sulfate Sodium Salt involves several synthetic routes and reaction conditions. One common method includes the condensation of 3,4-dihydroxy-5-nitrobenzaldehyde with N,N-diethylcyanoacetamide in the presence of a two-component solvent system, a catalyst, and optionally a phase transfer catalyst . This reaction yields Entacapone, which can then be further processed to obtain Entacapone-3’-sulfate Sodium Salt. Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity.
化学反应分析
Entacapone-3’-sulfate Sodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
科学研究应用
Entacapone-3’-sulfate Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used to investigate the metabolism of catecholamines and the role of COMT in various biological processes.
Medicine: It is significant in the research of Parkinson’s disease and the development of new therapeutic strategies.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in quality control .
作用机制
The mechanism of action of Entacapone-3’-sulfate Sodium Salt involves the inhibition of catechol-O-methyltransferase (COMT). By inhibiting COMT, the compound alters the plasma pharmacokinetics of levodopa, leading to increased and more sustained plasma levels of levodopa when administered with a decarboxylase inhibitor like carbidopa. This results in more constant dopaminergic stimulation in the brain, which is beneficial for patients with Parkinson’s disease .
相似化合物的比较
Entacapone-3’-sulfate Sodium Salt is structurally and pharmacologically related to other COMT inhibitors such as Tolcapone. unlike Tolcapone, Entacapone is not associated with hepatotoxicity, making it a safer alternative for long-term use. Other similar compounds include Carbidopa and Levodopa, which are often used in combination with Entacapone for the treatment of Parkinson’s disease .
Similar Compounds
- Tolcapone
- Carbidopa
- Levodopa
Entacapone-3’-sulfate Sodium Salt stands out due to its specific role in enhancing the effects of levodopa/carbidopa therapy without the associated risks of hepatotoxicity seen with other COMT inhibitors .
属性
IUPAC Name |
sodium;[5-[(E)-2-cyano-3-(diethylamino)-3-oxoprop-1-enyl]-2-hydroxy-3-nitrophenyl] sulfate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O8S.Na/c1-3-16(4-2)14(19)10(8-15)5-9-6-11(17(20)21)13(18)12(7-9)25-26(22,23)24;/h5-7,18H,3-4H2,1-2H3,(H,22,23,24);/q;+1/p-1/b10-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNIMJWLKBFQNW-OAZHBLANSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=CC1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)/C(=C/C1=CC(=C(C(=C1)OS(=O)(=O)[O-])O)[N+](=O)[O-])/C#N.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3NaO8S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

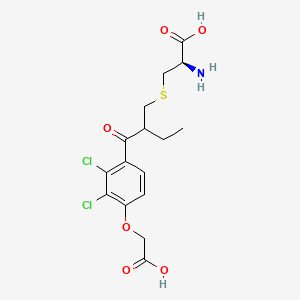
![1-Methoxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B584806.png)
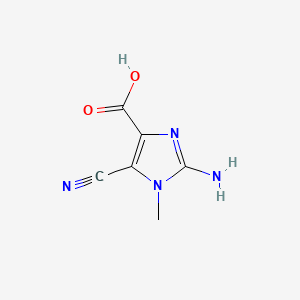

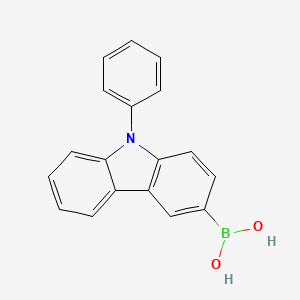
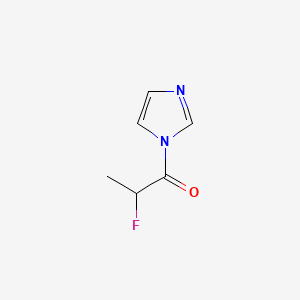
![5-[(2R)-piperidin-2-yl]-1,2-oxazol-3-one](/img/structure/B584818.png)
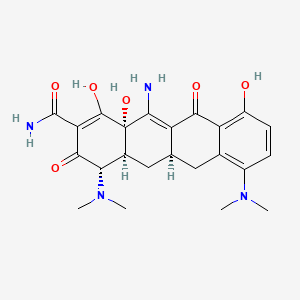
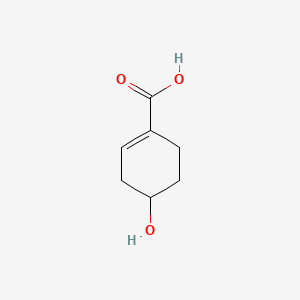
![4,7-Diazaspiro[2.5]octane dihydrochloride](/img/structure/B584822.png)
